Ro 26-4550 trifluoroacetate

Übersicht

Beschreibung

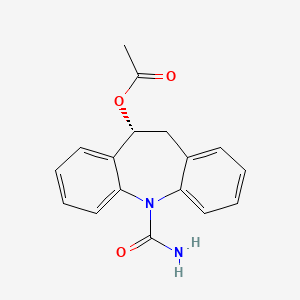

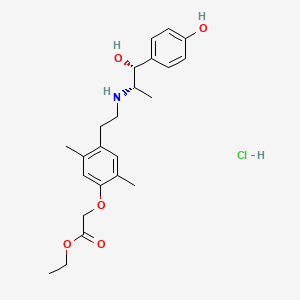

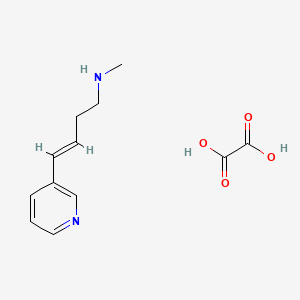

Ro 26-4550 trifluoroacetate is a competitive reversible inhibitor of interleukin-2 (IL-2) binding to its receptor . It is a small-molecule IL-2 inhibitor . The chemical name is N - [ [ (3 R)-1- (Aminoiminomethyl)-3-piperidinyl]acetyl]-4- (phenylethynyl)- L -phenylalanine methyl ester trifluoroacetate .

Molecular Structure Analysis

The molecular formula of Ro 26-4550 trifluoroacetate is C28H31F3N4O5 . The molecular weight is 560.57 . The structure includes a piperidinyl group, a phenylethynyl group, and a phenylalanine methyl ester group .Chemical Reactions Analysis

Ro 26-4550 trifluoroacetate is a reversible inhibitor which prevents binding between interleukin-2 (IL-2) and its receptor (IL-2R α-subunit). It appears to compete with IL-2Rα for its binding site on IL-2 .Physical And Chemical Properties Analysis

Ro 26-4550 trifluoroacetate appears as a powder . It is soluble to 50 mM in DMSO and to 5 mM in ethanol . It should be stored in a desiccated state at -20°C .Wissenschaftliche Forschungsanwendungen

1. Reverse Osmosis Applications

- Separation of Fluorions and Trifluoroacetic Acid : Trifluoroacetic acid (TFA) can be effectively separated from fluorions using reverse osmosis (RO), with fluorion rejection varying significantly based on the pH of the feed solution. This demonstrates the utility of RO in removing fluorions from TFA solutions, suggesting potential applications in waste treatment and the removal of fluorine compounds (Li et al., 2010).

2. Chemical Synthesis and Catalysis

- Catalytic Activity Enhancement : The use of trifluoroacetic acid in the synthesis of zirconium terephthalate UiO-66(Zr) leads to increased catalytic activity. This occurs due to the partial substitution of terephthalates by trifluoroacetate, creating a more open framework with numerous open sites for catalysis (Vermoortele et al., 2013).

- Application in Organic Synthesis : Trifluoroacetic acid has been widely used in various organic syntheses, serving as a solvent, catalyst, and reagent. Its application spans rearrangements, functional group deprotections, oxidations, reductions, condensations, hydroarylations, and trifluoromethylations, highlighting its versatility in chemical transformations (López & Salazar, 2013).

3. Analytical Chemistry

- LC-MS Characterization of Proteins : In liquid chromatography-mass spectrometry (LC-MS), trifluoroacetic acid is used as a mobile phase additive for protein analysis. It improves peak shapes but can decrease mass spectrometric sensitivity, leading to the exploration of alternative MS-compatible mobile phases (Bobály et al., 2015).

- Determination of Trifluoroacetate in Pharmaceuticals : A method using capillary electrophoresis with capacitively coupled contactless conductivity detection has been developed to determine traces of trifluoroacetic acid in pharmaceuticals. This highlights its importance in ensuring the removal of TFA from drugs due to its toxic nature (El-attug et al., 2010).

4. Photoluminescence in Nanofibers

- Luminescent Rare-Earth Oxyfluoride Nanofibers : Trifluoroacetic acid is used in the preparation of luminescent rare-earth oxyfluoride nanofibers, indicating its application in the field of materials science and nanotechnology. These nanofibers exhibit characteristic photoluminescence, which could be leveraged in various technological applications (Wang et al., 2009).

Zukünftige Richtungen

Ro 26-4550 trifluoroacetate has been withdrawn from sale for commercial reasons . The future directions of this compound are not clear from the available information.

Relevant Papers The compound has been cited in 2 publications . One of the papers is “Discovery of a potent small molecule IL-2 inhibitor through fragment assembly” by Braisted et al (2003) . Unfortunately, I couldn’t retrieve more details about these papers.

Eigenschaften

IUPAC Name |

methyl (2S)-2-[[2-[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl]amino]-3-[4-(2-phenylethynyl)phenyl]propanoate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O3.C2HF3O2/c1-33-25(32)23(29-24(31)17-22-8-5-15-30(18-22)26(27)28)16-21-13-11-20(12-14-21)10-9-19-6-3-2-4-7-19;3-2(4,5)1(6)7/h2-4,6-7,11-14,22-23H,5,8,15-18H2,1H3,(H3,27,28)(H,29,31);(H,6,7)/t22-,23+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMWPONRCOSTMK-RFPXDPOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)C#CC2=CC=CC=C2)NC(=O)CC3CCCN(C3)C(=N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)C#CC2=CC=CC=C2)NC(=O)C[C@H]3CCCN(C3)C(=N)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31F3N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587904 | |

| Record name | Trifluoroacetic acid--methyl N-{[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl}-4-(phenylethynyl)-L-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

560.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ro 26-4550 trifluoroacetate | |

CAS RN |

1217448-66-2, 193744-04-6 | |

| Record name | L-Phenylalanine, N-[2-[(3R)-1-(aminoiminomethyl)-3-piperidinyl]acetyl]-4-(2-phenylethynyl)-, methyl ester, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217448-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroacetic acid--methyl N-{[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl}-4-(phenylethynyl)-L-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,9-Dihydroxy-2-methoxy-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione](/img/structure/B1679403.png)

![18-[(2R,4S,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,3,8,10,12,14,16,20,22-nonaen-7-one](/img/structure/B1679404.png)

![(3E,5E)-1-methyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B1679409.png)